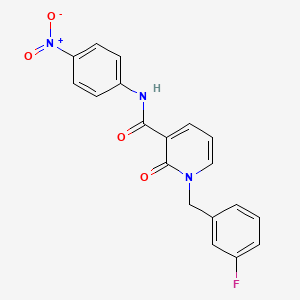

1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-fluorobenzyl group at position 1 and a 4-nitrophenyl carboxamide moiety at position 2. This structure combines electron-withdrawing (nitro, fluoro) and aromatic groups, which are common in pharmacologically active compounds targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-14-4-1-3-13(11-14)12-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVNRWRZDNVKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The fluorobenzyl and nitrophenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dihydropyridine core is known to interact with calcium channels, which can influence cardiovascular function. The nitrophenyl group may also contribute to its biological activity through electron-withdrawing effects, enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Acetylphenyl)-1-(3-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Difference : Replaces the 4-nitrophenyl group with a 4-acetylphenyl moiety.

- No direct activity data are available, but acetylated analogs are often explored for improved metabolic stability .

(E)-4-Hydroxy-5-(4-Nitrophenyl)-N-(4-Nitrostyryl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (6d)

- Structural Difference : Incorporates a 4-nitrostyryl group and hydroxyl substitution.

- Key Data: Spectral Properties: IR peaks at 1682 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (NO₂ asymmetric stretch). Synthesis: Yielded 51% via thermal cyclization .

- Activity: Not reported, but the dual nitro groups may enhance electrophilic reactivity compared to the target compound .

Comparison with Antimicrobial and Cytotoxic Analogs

4-[1-(2-Chloro-Benzoyl)-2-Oxo-Indol-3-Ylideneamino]-N-Substituted Benzenesulfonamides

- Example : Compound 18 (IC₅₀ = 35 µg/mL against HCT116 cells).

- Structural Contrast : Replaces dihydropyridine with an indole-sulfonamide scaffold.

- Activity : Outperforms the target compound’s structural class in cytotoxicity but is less potent than 5-fluorouracil (5-FU) .

1,3,4-Thiadiazole Derivatives

- Example: Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide.

- Activity: Four compounds showed superior antimicrobial effects against E. coli and C. albicans.

Comparison with Kinase Inhibitors

BMS-777607

- Structure: N-(4-(2-Amino-3-Chloropyridin-4-Yloxy)-3-Fluorophenyl)-4-Ethoxy-1-(4-Fluorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide.

- Key Features : Ethoxy and dual fluorophenyl groups enhance Met kinase selectivity and oral bioavailability.

- Activity : IC₅₀ < 10 nM for Met kinase inhibition, highlighting the importance of alkoxy substituents in potency .

Merestinib

- Structure : Includes a 1-methylindazolyl group and fluorophenyl substituents.

- Activity : Targets AXL/MER kinases, demonstrating that fluorinated aromatic systems improve kinase binding affinity .

Biological Activity

1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine core, a carboxamide functional group, and substituted aromatic rings. The presence of fluorine and nitro groups enhances its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.35 g/mol. The structure can be represented as follows:

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to this compound can act as potent inhibitors of specific kinases involved in cancer progression. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives have demonstrated significant efficacy in inhibiting Met kinase, leading to tumor stasis in xenograft models . This suggests that the compound may possess similar properties due to its structural analogies.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various biochemical assays. Preliminary studies indicate that it may inhibit enzymes such as phospholipase D (PLD), which plays a crucial role in cancer cell apoptosis and invasion . Inhibition of PLD has been associated with decreased metastasis in cancer models.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may interfere with kinase signaling pathways critical for cell proliferation and survival.

- Enzyme Modulation : By inhibiting enzymes like PLD, it may alter lipid signaling pathways that are essential for cancer cell behavior.

Case Studies

Several case studies highlight the biological efficacy of similar dihydropyridine derivatives:

These studies underscore the potential of compounds within this chemical class to impact cancer treatment strategies significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.